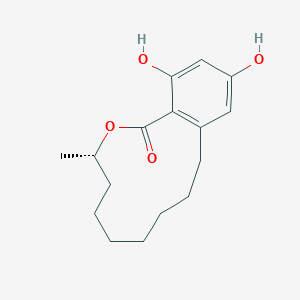

De-O-Methyllasiodiplodin

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-14,16-dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-11-7-5-3-2-4-6-8-12-9-13(17)10-14(18)15(12)16(19)20-11/h9-11,17-18H,2-8H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEVFCAOVZCHBN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312913 | |

| Record name | De-O-Methyllasiodiplodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32885-82-8 | |

| Record name | De-O-Methyllasiodiplodin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32885-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | De-O-Methyllasiodiplodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

De-O-Methyllasiodiplodin: A Technical Guide to its Natural Origins, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

De-O-Methyllasiodiplodin is a naturally occurring resorcinolic macrolide, a class of polyketide secondary metabolites characterized by a macrocyclic lactone ring attached to a resorcylic acid core. This compound has garnered significant interest in the scientific community due to its notable biological activities, including its role as a potent nonsteroidal antagonist of the mineralocorticoid receptor (MR) and its anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its isolation, and an examination of its known signaling pathways.

Natural Sources of this compound

This compound has been isolated from two primary natural sources: a fungal species and a marine plant.

Fungal Origin: Lasiodiplodia theobromae

The fungus Lasiodiplodia theobromae is a well-documented producer of a diverse array of bioactive secondary metabolites.[3] This ascomycete is commonly found in tropical and subtropical regions and is known to be a plant pathogen.[3] Strains of L. theobromae have been identified as a source of this compound, alongside other structurally related compounds.[3] The production of this compound by this fungus occurs through its metabolic processes, likely as part of its chemical defense or signaling mechanisms.

Plant Origin: Cerbera manghas

Cerbera manghas, a species of mangrove plant, is the other known natural source of this compound.[1] This marine plant has been investigated for its rich chemical diversity and various pharmacological activities.[1] The isolation of this compound from C. manghas highlights the broad distribution of this macrolide in different biological systems.

Quantitative Analysis

While this compound has been successfully isolated from both Lasiodiplodia theobromae and Cerbera manghas, specific quantitative data on its yield and concentration in these natural sources is not extensively reported in the available literature. The yield of secondary metabolites from fungal fermentations and plant extractions can vary significantly based on the specific strain, culture or growing conditions, and the extraction and purification methods employed.

| Natural Source | Compound | Reported Yield/Concentration | Reference |

| Lasiodiplodia theobromae | This compound | Data not available in searched literature | N/A |

| Cerbera manghas | This compound | Data not available in searched literature | N/A |

Experimental Protocols: Isolation and Purification

The following sections detail generalized experimental protocols for the isolation and purification of this compound from its natural sources. These protocols are based on standard methodologies for the isolation of fungal and plant-derived natural products.

Isolation from Lasiodiplodia theobromae (Fungal Fermentation)

This protocol describes a typical workflow for the isolation of this compound from a liquid culture of Lasiodiplodia theobromae.

1. Fungal Culture and Fermentation:

-

An axenic culture of Lasiodiplodia theobromae is inoculated into a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB).

-

The culture is incubated under optimal growth conditions (e.g., 25-30°C, 120-150 rpm) for a period of 14-21 days to allow for the production of secondary metabolites.

2. Extraction of Fungal Metabolites:

-

After the incubation period, the fermentation broth is separated from the mycelial mass by filtration.

-

The culture filtrate is extracted exhaustively with an organic solvent of intermediate polarity, such as ethyl acetate.

-

The mycelial mass is also extracted with a suitable solvent, like methanol or acetone, to recover any intracellularly stored compounds.

3. Chromatographic Purification:

-

The crude extracts from the filtrate and mycelia are concentrated under reduced pressure.

-

The resulting residue is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

4. Structure Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Isolation from Cerbera manghas (Plant Extraction)

This protocol outlines a general procedure for the extraction and isolation of this compound from the plant material of Cerbera manghas.

1. Plant Material Collection and Preparation:

-

The relevant parts of the Cerbera manghas plant (e.g., leaves, stems, or roots) are collected.

-

The plant material is air-dried and then ground into a fine powder.

2. Extraction:

-

The powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

3. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This step helps to separate compounds based on their polarity.

4. Chromatographic Purification:

-

The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel.

-

Elution is performed with a solvent gradient (e.g., hexane-ethyl acetate) to separate the components.

-

Fractions are collected and analyzed by TLC.

-

Fractions containing the target compound are combined and further purified by preparative HPLC to obtain pure this compound.

5. Structure Confirmation:

-

The identity of the isolated compound is confirmed by spectroscopic methods (NMR and MS) and by comparison with published data.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity as a mineralocorticoid receptor (MR) antagonist, which underlies its anti-inflammatory effects.

Mineralocorticoid Receptor (MR) Antagonism

The mineralocorticoid receptor is a nuclear receptor that is activated by steroid hormones such as aldosterone. Upon activation, the MR translocates to the nucleus and acts as a transcription factor, regulating the expression of genes involved in various physiological processes, including inflammation.

This compound acts as a nonsteroidal antagonist of the MR.[1][2] It likely binds to the receptor, preventing the binding of aldosterone and subsequent receptor activation. This antagonism blocks the downstream signaling cascade that would normally be initiated by aldosterone.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are a direct consequence of its MR antagonism. By blocking the MR signaling pathway, this compound inhibits the transcription of pro-inflammatory genes.[1] Studies have shown that it can significantly reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[1]

The proposed mechanism involves the inhibition of the nuclear translocation of the MR, which in turn prevents the transcription of target genes that promote inflammation. This leads to a reduction in the inflammatory response.

Conclusion

This compound is a promising natural product with well-defined origins in both the fungal and plant kingdoms. Its role as a mineralocorticoid receptor antagonist provides a clear mechanism for its observed anti-inflammatory properties. While detailed quantitative data on its natural abundance remains to be fully elucidated, the established protocols for its isolation provide a solid foundation for further research and development. The unique structure and biological activity of this compound make it a valuable lead compound for the development of novel therapeutics targeting inflammation and other MR-mediated pathologies.

References

- 1. Marine natural product des-O-methyllasiodiplodin effectively lowers the blood glucose level in db/db mice via ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, modification, and evaluation of (R)-de-O-methyllasiodiplodin and analogs as nonsteroidal antagonists of mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secondary Metabolites of Lasiodiplodia theobromae: Distribution, Chemical Diversity, Bioactivity, and Implications of Their Occurrence - PMC [pmc.ncbi.nlm.nih.gov]

De-O-Methyllasiodiplodin: A Technical Guide for Researchers

CAS Number: 32885-82-8

This technical guide provides an in-depth overview of De-O-Methyllasiodiplodin (DML), a resorcinolic macrolide with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document consolidates key information on its chemical properties, biological activities, and underlying mechanisms of action. It includes detailed experimental protocols and quantitative data to facilitate further investigation and drug discovery efforts.

Chemical and Physical Properties

This compound is a naturally occurring 12-membered macrolide. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 32885-82-8 | [1][2] |

| Molecular Formula | C₁₆H₂₂O₄ | [2][3][4] |

| Molecular Weight | 278.34 g/mol | [1][3][4] |

| IUPAC Name | (4S)-14,16-dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one | [3][5] |

| Synonyms | This compound, (S)-De-O-Methyllasiodiplodin | [3] |

| Physical Description | Oil or Powder | [1][2] |

| Melting Point | 120-125 °C (hexane) | [2][6] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, positioning it as a promising candidate for drug development in several therapeutic areas.

Anti-inflammatory and Hypoglycemic Effects

Preclinical studies have highlighted the potent anti-inflammatory and glucose-lowering properties of DML. A key mechanism of action is its antagonistic activity against the mineralocorticoid receptor (MR), which is implicated in inflammation and insulin resistance.

Experimental Workflow: In Vivo Evaluation in db/db Mice

Caption: Workflow for evaluating the in vivo efficacy of this compound in a diabetic mouse model.

Quantitative In Vivo Efficacy Data in db/db Mice [1][7]

| Parameter | Control Group | DML-Treated Group (30 mg/kg/day) |

| Blood Glucose (endpoint) | Significantly elevated | Significantly reduced |

| Glycosylated Hemoglobin (HbA1c) | Elevated | Significantly reduced |

| MCP-1 mRNA (adipose tissue) | Upregulated | Significantly downregulated |

| TNF-α mRNA (adipose tissue) | Upregulated | Significantly downregulated |

| IL-6 mRNA (adipose tissue) | Upregulated | Significantly downregulated |

Mineralocorticoid Receptor Antagonism

DML functions as a nonsteroidal antagonist of the mineralocorticoid receptor. This activity is crucial to its anti-inflammatory effects.

Signaling Pathway: DML-Mediated Anti-inflammatory Action

Caption: DML antagonizes the mineralocorticoid receptor, inhibiting pro-inflammatory gene expression.

In Vitro Anti-inflammatory Activity in HepG2 and 3T3-L1 Cells [1][7]

| Cell Line | Stimulant | Treatment | Effect on Pro-inflammatory Gene Expression (MCP-1, TNF-α, IL-6) |

| HepG2 | H₂O₂ (0.2 mmol/L) or Aldosterone (10 nmol/L) | DML (10 µmol/L) | Significant reduction in MCP-1 and TNF-α mRNA levels |

| 3T3-L1 | H₂O₂ (0.2 mmol/L) or Aldosterone (10 nmol/L) | DML (10 µmol/L) | Significant reduction in MCP-1, TNF-α, and IL-6 mRNA levels |

Cytotoxic and Antimicrobial Activities

This compound has also been reported to exhibit cytotoxic effects against various cancer cell lines and moderate antibacterial activity.

Reported Cytotoxic and Antimicrobial Activities

| Activity | Target | Effect |

| Cytotoxicity | HeLa and HepG-2 human cancer cell lines | Significant cytotoxicity |

| Antibacterial | Moderate activity reported | Moderate suppression |

| Radical Scavenging | General | Exhibits radical scavenging effects |

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of this compound.

Chemical Synthesis

Multiple synthetic routes for this compound have been reported. A recent efficient, protecting-group-free synthesis proceeds in 5 steps with a 42% overall yield, starting from 9-decenoic acid.[7][8][9][10]

Key Synthetic Steps (Conceptual)

-

Starting Material: 9-decenoic acid.

-

Intermediate Steps: A series of reactions to construct the macrocyclic bridge and introduce necessary functional groups.

-

Macrocyclization: A high-yielding macrocyclization/aromatization cascade to form the 12-membered ring.

-

Final Product: this compound.

For detailed, step-by-step synthetic procedures, please refer to the primary literature.[7][8][9][10]

In Vitro Anti-inflammatory Assay

Objective: To evaluate the effect of this compound on pro-inflammatory cytokine expression in cell culture.

Cell Lines:

-

HepG2 (human liver cancer cell line)

-

3T3-L1 (mouse pre-adipocyte cell line, differentiated into adipocytes)

Protocol Overview:

-

Cell Culture and Differentiation: Culture HepG2 cells and differentiate 3T3-L1 pre-adipocytes into mature adipocytes according to standard protocols.

-

Treatment:

-

Pre-incubate cells with this compound (e.g., 10 µmol/L) or vehicle (DMSO) for a specified period.

-

Induce an inflammatory response by stimulating the cells with H₂O₂ (e.g., 0.2 mmol/L) or aldosterone (e.g., 10 nmol/L) for 24 hours.

-

-

RNA Extraction and Real-time RT-PCR:

-

Isolate total RNA from the treated cells.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the mRNA expression levels of target pro-inflammatory genes (e.g., MCP-1, TNF-α, IL-6) and a housekeeping gene (e.g., 18S RNA or GAPDH) using real-time RT-PCR with SYBR Green.

-

-

Data Analysis: Normalize the expression of target genes to the housekeeping gene and calculate the relative fold change compared to the control group.

Mineralocorticoid Receptor Antagonist Assay

Objective: To determine the antagonistic activity of this compound on the mineralocorticoid receptor.

Methods:

-

Surface Plasmon Resonance (SPR): To assess the direct binding interaction between DML and the ligand-binding domain of the mineralocorticoid receptor (MR-LBD) and its interference with the binding of coactivators like SRC-1.[1][7]

-

Reporter Gene Assay: To measure the functional consequence of MR antagonism.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid encoding the full-length MR and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter. A Renilla luciferase plasmid can be co-transfected for normalization.

-

Treatment: Treat the transfected cells with aldosterone (agonist) in the presence or absence of varying concentrations of this compound.

-

Luciferase Assay: After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Determine the IC₅₀ value of DML for the inhibition of aldosterone-induced MR transcriptional activity.

-

In Vivo Hypoglycemic and Anti-inflammatory Assay

Objective: To evaluate the therapeutic efficacy of this compound in a diabetic animal model.

Animal Model:

-

Male db/db mice (a model for type 2 diabetes)

Protocol Overview:

-

Acclimatization and Grouping: Acclimatize the mice and divide them into a control group and a DML-treated group.

-

Treatment Administration: Administer DML (e.g., 30 mg/kg) or vehicle (e.g., sterilized 0.9% sodium chloride containing 5% Tween-80) daily via intragastric gavage for a period of 4 weeks.[1][7]

-

Monitoring:

-

Measure blood glucose levels weekly from tail vein blood samples.

-

Monitor body weight regularly.

-

-

Endpoint Analysis:

-

At the end of the treatment period, perform an Insulin Tolerance Test (ITT) to assess insulin sensitivity.

-

Collect blood to measure HbA1c and other serum biochemical parameters.

-

Harvest tissues (e.g., adipose tissue, liver) for gene expression analysis of pro-inflammatory and ROS-related genes by real-time RT-PCR.

-

Conclusion

This compound is a multifaceted natural product with well-documented anti-inflammatory and hypoglycemic properties, primarily mediated through its antagonism of the mineralocorticoid receptor. Its demonstrated efficacy in preclinical models of diabetes and inflammation, coupled with reported cytotoxic and antimicrobial activities, underscores its potential as a lead compound for the development of novel therapeutics. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic promise of this compelling molecule.

References

- 1. Marine natural product des-O-methyllasiodiplodin effectively lowers the blood glucose level in db/db mice via ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine natural product des-O-methyllasiodiplodin effectively lowers the blood glucose level in db/db mice via ameliorat… [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Marine natural product des-O-methyllasiodiplodin effectively lowers the blood glucose level in db/db mice via ameliorating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mineralocorticoid receptor forms higher order oligomers upon DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mineralocorticoid receptor forms higher order oligomers upon DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activities of Resorcinolic Macrolides

Executive Summary: Resorcinolic macrolides, also known as resorcylic acid lactones (RALs), are a structurally diverse class of polyketide natural products.[1][2] Characterized by a conserved β-resorcylic acid core integrated into a macrocyclic lactone ring, these compounds have emerged as a focal point in drug discovery due to their wide spectrum of potent biological activities.[2][3][4] Primarily isolated from fungi, they exhibit significant anticancer, antimicrobial, and immunomodulatory properties.[1][2] Their most prominent mechanism of action in oncology is the inhibition of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone for numerous oncoproteins.[5][6][7] This inhibition leads to the degradation of cancer-promoting proteins, triggering cell cycle arrest and apoptosis.[8] Certain members of this class also exhibit potent inhibitory effects against key signaling kinases and other cellular targets, highlighting their therapeutic versatility. This guide provides an in-depth overview of the biological activities of resorcinolic macrolides, presenting quantitative data, detailing experimental protocols, and visualizing key molecular pathways to support researchers and drug development professionals.

Anticancer Activities: Mechanisms and Potency

The anticancer properties of resorcinolic macrolides are the most extensively studied, with a primary focus on their ability to disrupt cellular chaperone and signaling networks essential for tumor growth and survival.

Primary Mechanism: Inhibition of Hsp90

Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are critical oncoproteins involved in signal transduction pathways that drive cancer progression.[8] Resorcinolic macrolides, such as the archetypal compound radicicol, are potent inhibitors of Hsp90.[7] They function by competitively binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its essential ATPase activity.[7] This inactivation of the Hsp90 chaperone cycle leads to the misfolding, destabilization, and subsequent ubiquitin-proteasome-mediated degradation of its client proteins, including Her2, K-ras, and v-Src.[6][7][8] The simultaneous depletion of multiple oncogenic drivers results in the inhibition of tumor cell growth and the induction of apoptosis.[7]

Secondary Mechanisms: Kinase and Other Target Inhibition

Beyond Hsp90, certain resorcinolic macrolides have demonstrated potent inhibitory activity against specific protein kinases, which are often dysregulated in cancer. This multi-targeted profile enhances their potential as anticancer agents.

-

MAPK/ERK Pathway: The macrolide hypothemycin is a known inhibitor of MEK1, while LL-Z1640-2 inhibits Transforming growth factor-β-activated kinase 1 (TAK1) and ERK2.[7] The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its inhibition can effectively halt tumor progression.

-

KRas Interaction: Synthetic analogs have been developed that effectively inhibit the interaction between KRasG12C and its effector, CRAF.[3] This is a significant target, as KRas mutations are prevalent in many aggressive cancers.

-

NF-κB Pathway: The resorcinolic macrolide zearalenone has been identified as an inhibitor of the Nuclear Factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer cell survival.[2]

Quantitative Anticancer Data

The potency of various resorcinolic macrolides and their synthetic analogs has been quantified through in vitro assays. The following tables summarize key inhibitory and antiproliferative data.

Table 1: Hsp90 and Kinase Inhibitory Activity

| Compound | Target | Assay Type | IC₅₀ | Reference(s) |

|---|---|---|---|---|

| Compound 36 | Hsp90α | Not Specified | 14 µM | [3][4] |

| Compound 36 | Hsp90β | Not Specified | 37 µM | [3][4] |

| LL-Z1640-2 | TAK1 | Not Specified | 8.1 nM | [7] |

| LL-Z1640-2 | ERK2 | Not Specified | 8.0 nM | [7] |

| Hypothemycin | MEK1 | Not Specified | 15 nM |[7] |

Table 2: Antiproliferative Activity

| Compound | Cell Line | Activity | IC₅₀ | Reference(s) |

|---|---|---|---|---|

| Cycloproparadicicol | MCF-7 (Breast) | Cytotoxicity | Not Specified | [6][9] |

| CCT018159 | Various Cancer Cells | Antiproliferative | 0.21 µM |[8] |

Antimicrobial Activities

While less studied than their anticancer effects, some resorcinolic macrolides possess significant antimicrobial properties. Their mechanism often aligns with that of classical macrolide antibiotics, which involves the inhibition of bacterial protein synthesis.[10] Macrolides typically bind to the 50S subunit of the bacterial ribosome, blocking the exit tunnel for nascent peptides and thereby halting translation.[11][12]

Table 3: Antimicrobial Activity

| Compound | Organism | Activity | MIC | Reference(s) |

|---|---|---|---|---|

| de-O-methyllasiodiplodin | Staphylococcus aureus | Antibacterial | 6.25 µg/mL | |

| This compound | Bacillus subtilis | Antibacterial | >6.25 µg/mL | |

| This compound | Candida albicans | Antifungal | >6.25 µg/mL | |

| Radicicol | Nectria radicicola | Antifungal | Not Specified | [7] |

| Hypothemycin | Various Fungi | Antifungal | Not Specified |[7] |

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the biological activity of resorcinolic macrolides.

General Workflow for Biological Evaluation

The discovery and development pipeline for resorcinolic macrolides follows a standard preclinical path, from initial screening to in vivo validation.

Hsp90 ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).

-

Principle: Hsp90 hydrolyzes ATP to ADP and Pi. The free Pi forms a complex with malachite green and molybdate, which can be measured colorimetrically at ~620 nm.

-

Methodology:

-

Recombinant Hsp90 protein is incubated in an assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂).

-

Varying concentrations of the test resorcinolic macrolide (or control inhibitor) are added to the wells of a 96-well plate.

-

The reaction is initiated by adding a final concentration of 2 mM ATP.

-

The plate is incubated at 37°C for a defined period (e.g., 4 hours).

-

The reaction is stopped, and the color is developed by adding a malachite green reagent.

-

Absorbance is read at 620 nm. The percentage of inhibition is calculated relative to a no-inhibitor control, and IC₅₀ values are determined by plotting inhibition versus compound concentration.

-

Cellular Antiproliferation (MTT) Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.

-

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Methodology:

-

Cancer cells (e.g., MCF-7) are seeded into a 96-well plate and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of the test resorcinolic macrolide. A vehicle control (e.g., DMSO) is also included.

-

Cells are incubated for a specified duration (e.g., 48-72 hours).

-

The MTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.

-

A solubilizing agent (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured, typically at 570 nm.

-

IC₅₀ values are calculated by plotting the percentage of cell viability against the log of the compound concentration.

-

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Methodology:

-

A serial two-fold dilution of the test resorcinolic macrolide is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL).

-

Positive (microorganism, no drug) and negative (broth only) control wells are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

-

References

- 1. Recent progress regarding the bioactivities, biosynthesis and synthesis of naturally occurring resorcinolic macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural resorcylic acid lactones: A chemical biology approach for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A convergent approach to resorcinolic macrolides to expand structural diversity [escholarship.org]

- 4. A Convergent Approach to Resorcinolic Macrolides to Expand Structural Diversity - ProQuest [proquest.com]

- 5. Inhibition of Hsp90 with resorcylic acid macrolactones: synthesis and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New efficient synthesis of resorcinylic macrolides via ynolides: establishment of cycloproparadicicol as synthetically feasible preclinical anticancer agent based on Hsp90 as the target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent progress regarding the bioactivities, biosynthesis and synthesis of naturally occurring resorcinolic macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]

- 12. Macrolides: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

A Comprehensive Literature Review of De-O-Methyllasiodiplodin: A Technical Guide

An In-depth Analysis of a Promising Natural Product for Researchers, Scientists, and Drug Development Professionals

Introduction

De-O-Methyllasiodiplodin (DML) is a naturally occurring resorcylic acid lactone that has garnered significant interest in the scientific community for its diverse biological activities. As a potent antagonist of the mineralocorticoid receptor (MR), DML presents a promising scaffold for the development of novel therapeutics targeting a range of pathologies, including inflammation, metabolic disorders, and potentially cancer. This technical guide provides a comprehensive review of the existing literature on DML, with a focus on its quantitative biological data, the experimental protocols used to elucidate its activity, and the signaling pathways it modulates.

Biological Activities of this compound

The primary mechanism of action attributed to this compound is its potent and nonsteroidal antagonism of the mineralocorticoid receptor (MR).[1] This activity underlies its observed anti-inflammatory and anti-diabetic effects. While specific IC50 values for DML's MR antagonism are not extensively reported in publicly available literature, studies on its analogs provide strong evidence for its potency. Analogs of (R)-De-O-Methyllasiodiplodin have demonstrated significant antagonistic activity against the MR, with IC50 values ranging from 0.58 to 1.11 μM.[1]

Anti-inflammatory Activity

DML has been shown to effectively attenuate the expression of pro-inflammatory cytokines. In cellular models, it significantly reduces the expression of monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This anti-inflammatory effect is directly linked to its antagonism of the mineralocorticoid receptor.

Cytotoxic Activity

The cytotoxic potential of this compound against various cancer cell lines is an emerging area of research. However, a comprehensive panel of IC50 values across different cancer types is not yet well-established in the literature. Further investigation is required to fully characterize its anti-cancer profile.

Quantitative Data Summary

To facilitate a clear comparison of the biological activities of this compound and its derivatives, the following tables summarize the available quantitative data from the literature.

| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Reference |

| (R)-De-O-Methyllasiodiplodin Analog 18a | Mineralocorticoid Receptor | Antagonist Activity | 0.58 | Not Specified | [1] |

| (R)-De-O-Methyllasiodiplodin Analog 18b | Mineralocorticoid Receptor | Antagonist Activity | 1.11 | Not Specified | [1] |

| (R)-De-O-Methyllasiodiplodin Analog 18c | Mineralocorticoid Receptor | Antagonist Activity | Not Specified | Not Specified | [1] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound. These protocols are provided to enable researchers to replicate and build upon existing findings.

Mineralocorticoid Receptor Antagonist Assay (Reporter Gene Assay)

This assay is used to determine the ability of a compound to inhibit the transcriptional activity of the mineralocorticoid receptor in response to an agonist like aldosterone.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are transiently co-transfected with expression vectors for the human mineralocorticoid receptor, a luciferase reporter gene under the control of an MR-responsive promoter (e.g., MMTV-luc), and a control vector for normalization (e.g., a Renilla luciferase vector).

2. Compound Treatment:

-

After 24 hours of transfection, the medium is replaced with a serum-free medium.

-

Cells are pre-incubated with varying concentrations of this compound or a vehicle control for 1 hour.

-

Aldosterone (e.g., 10 nM) is then added to stimulate the mineralocorticoid receptor, and the cells are incubated for an additional 24 hours.

3. Luciferase Assay:

-

The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

4. Data Analysis:

-

The percentage of inhibition of aldosterone-induced luciferase activity is calculated for each concentration of this compound.

-

The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

-

Cancer cells (e.g., prostate, breast, lung, colon) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

-

The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

-

After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

-

The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Measurement of Cytokine Gene Expression (Real-Time Quantitative PCR)

This method quantifies the changes in the mRNA levels of specific cytokines in response to treatment with this compound.

1. Cell Treatment and RNA Extraction:

-

Cells (e.g., macrophages or other relevant cell types) are pre-treated with DML and then stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

2. cDNA Synthesis:

-

The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

3. Real-Time qPCR:

-

The qPCR reaction is set up using the synthesized cDNA, specific primers for the target cytokine genes (e.g., TNF-α, IL-6, MCP-1), and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

The reaction is performed in a real-time PCR thermal cycler.

4. Data Analysis:

-

The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to the reference gene.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Aldosterone-Mineralocorticoid Receptor Signaling Pathway and its Antagonism by DML.

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Caption: Workflow for Measuring Cytokine Gene Expression by RT-qPCR.

Conclusion

This compound is a natural product with significant therapeutic potential, primarily through its antagonism of the mineralocorticoid receptor. Its demonstrated anti-inflammatory properties, coupled with emerging evidence of cytotoxic activity, make it a compelling lead compound for further drug development. This technical guide has summarized the current state of knowledge on DML, providing a foundation of quantitative data and detailed experimental protocols to guide future research. Further studies are warranted to fully elucidate its biological activity profile, particularly its anti-cancer efficacy and its precise binding kinetics with the mineralocorticoid receptor. The continued investigation of DML and its analogs holds promise for the development of new and effective treatments for a variety of human diseases.

References

Unraveling the Molecular Intricacies of De-O-Methyllasiodiplodin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

De-O-Methyllasiodiplodin (DM-LDP), a naturally occurring resorcylic acid lactone, has emerged as a molecule of significant interest in oncology research due to its potent anti-cancer and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of DM-LDP. Through a comprehensive review of existing literature, this document outlines its dual action as an antagonist of the mineralocorticoid receptor and an inducer of apoptosis in cancer cells, particularly in breast cancer. Detailed experimental protocols for key assays, quantitative data on its biological activity, and visual representations of the signaling pathways involved are presented to facilitate further investigation and drug development efforts.

Introduction

This compound (DM-LDP) is a secondary metabolite produced by various fungi.[1] Structurally, it belongs to the family of resorcylic acid lactones, which are known for their diverse biological activities.[2][3] Early investigations into DM-LDP revealed its potential as an anti-inflammatory and anti-cancer agent.[4][5] This guide focuses on elucidating the intricate molecular pathways through which DM-LDP exerts its effects, with a particular emphasis on its mechanism of action in human breast adenocarcinoma cells (MCF-7).

Dual Mechanism of Action

The biological activities of DM-LDP are primarily attributed to two distinct, yet potentially interconnected, mechanisms: antagonism of the mineralocorticoid receptor and induction of apoptosis.

Mineralocorticoid Receptor Antagonism and Anti-inflammatory Effects

DM-LDP has been identified as a potent nonsteroidal antagonist of the mineralocorticoid receptor (MR).[5] The mineralocorticoid receptor is a nuclear receptor that plays a crucial role in regulating electrolyte balance and blood pressure. However, its overactivation has been implicated in inflammatory processes. By blocking the MR, DM-LDP inhibits the expression of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Monocyte Chemoattractant Protein-1 (MCP-1), and Interleukin-6 (IL-6).[5] This anti-inflammatory action contributes to its therapeutic potential in diseases with an inflammatory component.

Induction of Apoptosis in Cancer Cells

In the context of cancer, DM-LDP has demonstrated significant pro-apoptotic activity, particularly in MCF-7 breast cancer cells.[4][6] This programmed cell death is a key mechanism for eliminating cancerous cells. The apoptotic cascade initiated by DM-LDP involves the upregulation of key regulatory proteins and the downregulation of survival factors.

Key Molecular Events in DM-LDP-Induced Apoptosis

The pro-apoptotic effects of DM-LDP in MCF-7 cells are orchestrated by a series of well-defined molecular events:

-

Upregulation of p53 and c-myc: Treatment with DM-LDP leads to an increased expression of the tumor suppressor protein p53 and the proto-oncogene c-myc.[4][6] p53 plays a critical role in initiating apoptosis in response to cellular stress, while c-myc is involved in cell proliferation and, under certain conditions, can also promote apoptosis.

-

Activation of Caspase-3: The upregulation of p53 and c-myc culminates in the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[4] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

-

Downregulation of Monocyte Chemotactic Protein-3 (MCP-3): DM-LDP has been shown to inhibit the expression of MCP-3, a cytokine that is involved in cell survival and metastasis.[4][6] By reducing MCP-3 levels, DM-LDP likely disrupts pro-survival signaling pathways within the cancer cells.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the biological activity of this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cytotoxicity) | MCF-7 (Breast Cancer) | Seven-fold lower than WRL68 | [4][6] |

| WRL68 (Normal Hepatocytes) | - | [4][6] | |

| Protein Upregulation | |||

| p53 | MCF-7 | Increased Expression | [4][6] |

| c-myc | MCF-7 | Increased Expression | [4][6] |

| Caspase-3 | MCF-7 | Increased Expression | [4][6] |

| Protein Downregulation | |||

| MCP-3 | MCF-7 | Inhibition of Expression | [4][6] |

| Receptor Activity | |||

| Mineralocorticoid Receptor | - | Potent Antagonist | [5] |

Note: Specific IC50 values and fold-change data for protein expression are not yet publicly available and represent a key area for future research.

Signaling Pathways

The mechanism of action of DM-LDP involves the modulation of complex signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed molecular cascades.

References

Initial Screening of De-O-Methyllasiodiplodin Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of De-O-Methyllasiodiplodin (DML), a resorcinolic macrolide with potential anticancer properties. This document outlines detailed experimental protocols, summarizes key cytotoxic activity data, and visualizes the experimental workflow and a proposed signaling pathway based on available research.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these initial screenings are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| KB | Oral Epidermoid Carcinoma | 12.67 | [1] |

| BC1 | Breast Cancer | 9.65 | [1] |

| NCI-H187 | Small Cell Lung Cancer | 11.07 | [1] |

| MCF-7 | Breast Adenocarcinoma | Not explicitly quantified, but shown to induce apoptosis | [2] |

Experimental Protocols

The following sections detail representative protocols for the initial cytotoxicity screening and preliminary mechanistic studies of this compound.

Disclaimer: The following protocols are representative examples based on standard laboratory methods. The exact, detailed protocols used in the cited studies for this compound were not fully available in the public domain.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines such as KB, BC1, NCI-H187, and MCF-7 are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Media: Cells are cultured in appropriate media (e.g., RPMI-1640 for KB, BC1, NCI-H187; DMEM for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of dilutions are then made in the culture medium to achieve the desired final concentrations.

-

Cell Treatment: The culture medium from the wells is replaced with 100 µL of medium containing various concentrations of DML. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treatment wells.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of DML and fitting the data to a dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with DML at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are determined.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: Cells treated with DML and control cells are lysed using a specific lysis buffer.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., Bradford or BCA assay).

-

Caspase-3 Activity Measurement: An equal amount of protein from each sample is incubated with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA).

-

Detection: The cleavage of the substrate by active caspase-3 is measured using a microplate reader at the appropriate wavelength. The results are expressed as the fold-increase in caspase-3 activity compared to the untreated control.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis, such as p53 and c-myc.

-

Protein Extraction: Total protein is extracted from DML-treated and control cells using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration is determined as described above.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for p53, c-myc, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the initial screening of this compound cytotoxicity.

Caption: Experimental workflow for DML cytotoxicity screening.

Proposed Signaling Pathway

Based on preliminary findings, this compound appears to induce apoptosis in cancer cells. The following diagram illustrates a plausible signaling pathway.

Caption: Proposed apoptotic signaling pathway of DML.

References

De-O-Methyllasiodiplodin: A Fungal Secondary Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

De-O-Methyllasiodiplodin (DML), a resorcinolic macrolide, is a fascinating fungal secondary metabolite first identified from Lasiodiplodia theobromae. This technical guide provides a comprehensive overview of DML, focusing on its biological activities, mechanisms of action, and relevant experimental data. DML has garnered significant attention for its potent biological activities, including its role as a mineralocorticoid receptor (MR) antagonist, an inhibitor of pancreatic lipase, and an anti-inflammatory agent. This document consolidates quantitative bioactivity data, detailed experimental protocols, and visual representations of its molecular interactions and biosynthetic origins to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound (DML) is a 12-membered resorcylic acid lactone, a class of polyketide natural products. It was first isolated from the fungus Lasiodiplodia theobromae and has since been identified in other natural sources, including the marine plant Cerbera manghas. DML is structurally similar to lasiodiplodin, differing by the absence of a methyl group on one of the phenolic hydroxyls. This seemingly minor structural difference contributes to its distinct biological profile.

Recent research has highlighted the therapeutic potential of DML, particularly in the context of metabolic and inflammatory diseases. Its ability to antagonize the mineralocorticoid receptor (MR) suggests applications in cardiovascular and renal diseases. Furthermore, its inhibitory effect on pancreatic lipase presents a potential avenue for anti-obesity therapies. This guide aims to provide a detailed technical overview of DML, consolidating the current scientific knowledge to facilitate further research and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂O₄ | |

| Molecular Weight | 278.34 g/mol | |

| Appearance | Colorless crystalline compound | |

| IUPAC Name | (4S)-14,16-dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one | |

| PubChem CID | 14562695 |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with significant potential in several therapeutic areas. The following tables summarize the key quantitative data associated with its bioactivities.

Mineralocorticoid Receptor (MR) Antagonism

While the precise IC₅₀ value for this compound is not explicitly available in the reviewed literature, analogs of (R)-de-O-methyllasiodiplodin have demonstrated potent antagonistic activity against the mineralocorticoid receptor.[1]

| Compound | Target | IC₅₀ (µM) | Assay System |

| Analog 18a | Mineralocorticoid Receptor | 0.58 | Cell-based transactivation assay |

| Analog 18b | Mineralocorticoid Receptor | 1.11 | Cell-based transactivation assay |

| Analog 18c | Mineralocorticoid Receptor | Not specified | Cell-based transactivation assay |

Note: The structures of analogs 18a, 18b, and 18c are modifications of the DML scaffold, highlighting the potential for potent MR antagonism within this chemical class.

Anti-inflammatory Activity

DML has been shown to significantly reduce the expression of pro-inflammatory genes in cell-based assays.[2]

| Gene | Cell Line | Treatment | Concentration (µM) | Result |

| MCP-1 | 3T3-L1, HepG2 | H₂O₂ or Aldosterone | 10 | Significantly reduced mRNA levels |

| TNF-α | 3T3-L1, HepG2 | H₂O₂ or Aldosterone | 10 | Significantly reduced mRNA levels |

| IL-6 | 3T3-L1, HepG2 | H₂O₂ or Aldosterone | 10 | Significantly reduced mRNA levels |

| p47 (NADPH oxidase subunit) | 3T3-L1, HepG2 | H₂O₂ or Aldosterone | 10 | Significantly reduced mRNA levels |

| PU.1 | 3T3-L1, HepG2 | H₂O₂ or Aldosterone | 10 | Significantly reduced mRNA levels |

Pancreatic Lipase Inhibition

DML has been identified as a potential inhibitor of pancreatic lipase.

| Compound | Target | IC₅₀ (µM) | Assay System |

| This compound | Pancreatic Lipase | 4.5 | In vitro enzymatic assay |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Lasiodiplodia theobromae

This protocol is a generalized procedure based on common fungal metabolite isolation techniques, as a specific detailed protocol for DML was not found in the provided search results.

-

Fermentation:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a culture of Lasiodiplodia theobromae.

-

Incubate the culture for 14-21 days at 25-28°C with shaking (150 rpm) to ensure proper aeration.

-

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture broth three times with an equal volume of ethyl acetate.

-

Dry the mycelium, grind it to a powder, and extract it with methanol or ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compound of interest.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

-

Characterization of this compound

The following are the expected characterization data for DML. Complete spectral data was not available in the search results.

-

¹H NMR (CDCl₃, 500 MHz): Expected signals would include aromatic protons, a methine proton adjacent to the ester oxygen, and a series of methylene protons corresponding to the macrocyclic ring.

-

¹³C NMR (CDCl₃, 125 MHz): Expected signals would include those for the ester carbonyl, aromatic carbons (including hydroxyl-bearing carbons), and aliphatic carbons of the macrocyclic ring.

-

Mass Spectrometry (ESI-MS): The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ would be approximately m/z 279.1591.

Mineralocorticoid Receptor Antagonist Assay (Cell-based Transactivation Assay)

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or CHO-K1) in appropriate media.

-

Co-transfect the cells with a plasmid encoding the human mineralocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter.

-

-

Compound Treatment:

-

Treat the transfected cells with a fixed concentration of aldosterone (the MR agonist) and varying concentrations of this compound or a vehicle control.

-

-

Luciferase Assay:

-

After a 24-hour incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of aldosterone-induced luciferase activity for each concentration of DML.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the DML concentration and fitting the data to a dose-response curve.

-

Anti-inflammatory Gene Expression Analysis (Quantitative RT-PCR)

-

Cell Culture and Treatment:

-

Culture 3T3-L1 or HepG2 cells in appropriate media.

-

Induce an inflammatory response by treating the cells with H₂O₂ (e.g., 200 µM) or aldosterone (e.g., 10 nM) in the presence or absence of this compound (e.g., 10 µM) for 24 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using specific primers for the target genes (MCP-1, TNF-α, IL-6, p47, PU.1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Use a qPCR instrument to amplify and quantify the cDNA.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, comparing the expression levels in DML-treated cells to the control group.

-

Pancreatic Lipase Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Prepare a solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Prepare a substrate solution of p-nitrophenyl butyrate (pNPB) in the same buffer containing a small amount of a solubilizing agent like Triton X-100.

-

-

Inhibition Assay:

-

Pre-incubate the pancreatic lipase solution with varying concentrations of this compound or a vehicle control for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the pNPB substrate solution.

-

-

Measurement of Activity:

-

Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitrophenol.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of DML.

-

Determine the percentage of inhibition and calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the DML concentration.

-

Signaling Pathways and Biosynthesis

Mineralocorticoid Receptor (MR) Signaling Pathway and Inhibition by DML

This compound acts as an antagonist of the mineralocorticoid receptor. In its active state, the MR, upon binding to its agonist aldosterone, translocates to the nucleus, dimerizes, and binds to hormone response elements (HREs) on the DNA. This leads to the recruitment of coactivators and the transcription of target genes involved in sodium and water retention, as well as pro-inflammatory and fibrotic processes. By binding to the MR, DML likely induces a conformational change that prevents the binding of aldosterone or the recruitment of coactivators, thereby inhibiting the downstream signaling cascade.

MR signaling inhibition by DML.

Proposed Biosynthetic Pathway of Lasiodiplodin (and this compound)

The biosynthesis of lasiodiplodin, and by extension this compound, is proposed to follow the polyketide pathway. This pathway involves the sequential condensation of acetate units by a polyketide synthase (PKS) to form a linear polyketide chain. This chain then undergoes a series of modifications, including reductions and cyclization, to form the final macrolide structure. The demethylation of lasiodiplodin would then yield this compound.

Proposed biosynthesis of DML.

Conclusion

This compound is a fungal secondary metabolite with a compelling profile of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated antagonism of the mineralocorticoid receptor, coupled with its anti-inflammatory and pancreatic lipase inhibitory effects, positions it as a promising lead compound for the development of novel treatments for a range of diseases. This technical guide provides a foundational resource for researchers, consolidating key data and methodologies to aid in the advancement of our understanding and application of this remarkable natural product. Future research should focus on elucidating the precise molecular interactions of DML with its targets, optimizing its structure for enhanced potency and selectivity, and conducting preclinical and clinical studies to evaluate its efficacy and safety in relevant disease models.

References

- 1. Synthesis, modification, and evaluation of (R)-de-O-methyllasiodiplodin and analogs as nonsteroidal antagonists of mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

De-O-Methyllasiodiplodin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

De-O-Methyllasiodiplodin is a naturally occurring resorcinolic macrolide first identified in 1971. A secondary metabolite of the fungus Lasiodiplodia theobromae, this compound has garnered significant interest within the scientific community for its diverse biological activities. Notably, it has been identified as a potent nonsteroidal antagonist of the mineralocorticoid receptor (MR), an inhibitor of pancreatic lipase, and an inhibitor of prostaglandin biosynthesis. This technical guide provides an in-depth overview of the history, discovery, and key biological activities of this compound. It includes detailed experimental protocols for its isolation and relevant bioassays, quantitative data on its biological efficacy, and visualizations of its known signaling pathways to facilitate further research and drug development efforts.

History and Discovery

This compound was first isolated from the fungus Lasiodiplodia theobromae (formerly Botryodiplodia theobromae) by D. C. Aldridge and colleagues, as reported in the Journal of the Chemical Society C: Organic in 1971. This discovery was part of a broader investigation into the secondary metabolites of this fungus, which also led to the identification of several other novel compounds. The initial structural elucidation was accomplished using spectroscopic methods available at the time, laying the groundwork for future synthetic and pharmacological studies.

Biological Activity and Quantitative Data

This compound has demonstrated a range of biological activities, with its role as a mineralocorticoid receptor antagonist being a key area of investigation. The following tables summarize the available quantitative data on its efficacy.

Table 1: Mineralocorticoid Receptor Antagonist Activity

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| (R)-De-O-Methyllasiodiplodin | Mineralocorticoid Receptor (MR) | Cell-based Luciferase Reporter Assay | 0.58 - 1.11 | [1] |

Table 2: Pancreatic Lipase Inhibitory Activity

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | Pancreatic Lipase | in vitro enzymatic assay | Data not available in reviewed literature |

Table 3: Prostaglandin Biosynthesis Inhibitory Activity

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | Prostaglandin Biosynthesis | in vitro assay | Data not available in reviewed literature |

Experimental Protocols

Isolation of this compound from Lasiodiplodia theobromae

This protocol is a synthesized methodology based on the original 1971 report by Aldridge et al. and general techniques for the isolation of fungal secondary metabolites.

Materials:

-

Culture of Lasiodiplodia theobromae

-

Czapek-Dox liquid medium

-

Ethyl acetate

-

Chloroform

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol)

-

Rotary evaporator

-

Spectroscopic equipment (NMR, Mass Spectrometer)

Procedure:

-

Fungal Culture: Inoculate Lasiodiplodia theobromae into a suitable liquid medium, such as Czapek-Dox broth, and incubate at 25-30°C for 2-3 weeks with shaking to ensure aeration.

-

Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent from the combined extracts using a rotary evaporator under reduced pressure to yield a crude extract.

-

Chromatographic Separation:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

-

Purification: Combine fractions containing the compound of interest (as identified by TLC) and re-chromatograph as necessary to achieve high purity.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with published values.

Mineralocorticoid Receptor Antagonist Assay (Competitive Binding)

This protocol is a representative method for assessing the competitive binding of this compound to the mineralocorticoid receptor.

Materials:

-

Human mineralocorticoid receptor (recombinant)

-

Radiolabeled aldosterone (e.g., [³H]-aldosterone)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation fluid

-

96-well plates

-

Filter mats

-

Cell harvester

-

Scintillation counter

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radiolabeled aldosterone only), non-specific binding (radiolabeled aldosterone with a high concentration of unlabeled aldosterone), and competitive binding (radiolabeled aldosterone with varying concentrations of this compound).

-

Incubation: Add the recombinant mineralocorticoid receptor to each well, followed by the appropriate competitor (unlabeled aldosterone or this compound) and then the radiolabeled aldosterone. Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

-

Harvesting: Terminate the binding reaction by rapidly filtering the contents of the wells through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled aldosterone.

Prostaglandin Synthesis Inhibition Assay (Cyclooxygenase Activity)

This protocol outlines a general method to assess the inhibition of prostaglandin synthesis by measuring cyclooxygenase (COX) activity.

Materials:

-

Cyclooxygenase enzyme (COX-1 or COX-2)

-

Arachidonic acid (substrate)

-

This compound

-

Assay buffer

-

EIA (Enzyme Immunoassay) kit for a specific prostaglandin (e.g., PGE₂)

-

96-well plates

-

Plate reader

Procedure:

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX enzyme to the assay buffer. Then, add varying concentrations of this compound or a vehicle control to the respective wells. Pre-incubate for a short period (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes) to allow for the conversion of arachidonic acid to prostaglandins.

-

Termination of Reaction: Stop the reaction by adding a suitable stopping reagent (e.g., a strong acid).

-

Prostaglandin Quantification: Quantify the amount of a specific prostaglandin (e.g., PGE₂) produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of prostaglandin synthesis for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the prostaglandin production.

Signaling Pathways and Experimental Workflows

Discovery and Isolation Workflow

Caption: Workflow for the discovery and isolation of this compound.

Mineralocorticoid Receptor Antagonism Signaling Pathway

Caption: this compound as a competitive antagonist of the MR.

Prostaglandin Biosynthesis Inhibition Pathway

Caption: Inhibition of prostaglandin synthesis via cyclooxygenase by this compound.

References

Methodological & Application

Total Synthesis of (±)-de-O-methyllasiodiplodin: A Detailed Protocol for a Protecting-Group-Free Approach

Application Note

The resorcinolic macrolide (±)-de-O-methyllasiodiplodin is a natural product that has garnered significant interest within the scientific community due to its diverse biological activities. This document provides a detailed protocol for a highly efficient, protecting-group-free total synthesis of (±)-de-O-methyllasiodiplodin, as recently reported by Lombera and Seiple. This 5-step synthesis, commencing from the readily available 9-decenoic acid, boasts an impressive overall yield of 42%, making it an attractive route for researchers in medicinal chemistry and drug development.[1][2]

Data Presentation

The following tables summarize the quantitative data for the key steps in the total synthesis of (±)-de-O-methyllasiodiplodin.

Table 1: Synthesis of Intermediate 2 (1-hydroxyundec-10-en-9-one)

| Starting Material | Reagents & Solvents | Product | Yield |

| 9-decenoic acid | PdCl₂, CuCl, O₂, H₂O, DMF | 2 | 95% |

Table 2: Synthesis of Intermediate 3 (N-methoxy-N-methyl-9-oxodecanamide)

| Starting Material | Reagents & Solvents | Product | Yield |

| 1-hydroxyundec-10-en-9-one (2 ) | Isobutyl chloroformate, N-methylmorpholine, N,O-dimethylhydroxylamine hydrochloride, THF | 3 | 98% |

Table 3: Synthesis of Intermediate 4 (1-hydroxyundec-10-en-2-ol)

| Starting Material | Reagents & Solvents | Product | Yield |

| N-methoxy-N-methyl-9-oxodecanamide (3 ) | NaBH₄, EtOH | 4 | 80% |

Table 4: Synthesis of Intermediate 5 (3-(1-hydroxyundec-10-en-2-yl)-2,4-dihydroxy-6-methylbenzaldehyde)

| Starting Material | Reagents & Solvents | Product | Yield |

| 1-hydroxyundec-10-en-2-ol (4 ) | 2,2,6-trimethyl-4H-1,3-dioxin-4-one, LiHMDS, acetylimidazole, LDA, Et₂Zn, THF | 5 | 56% |

Table 5: Synthesis of (±)-de-O-methyllasiodiplodin (1)

| Starting Material | Reagents & Solvents | Product | Yield |

| 3-(1-hydroxyundec-10-en-2-yl)-2,4-dihydroxy-6-methylbenzaldehyde (5 ) | Toluene, Cs₂CO₃, HCl | (±)-de-O-methyllasiodiplodin (1) | 85% |

Experimental Protocols

The following protocols describe the detailed methodology for each key experiment in the total synthesis of (±)-de-O-methyllasiodiplodin.

Step 1: Synthesis of 1-hydroxyundec-10-en-9-one (2)

This step involves a Wacker oxidation of 9-decenoic acid.

-

To a solution of 9-decenoic acid in a mixture of DMF and water, add palladium(II) chloride and copper(I) chloride.

-